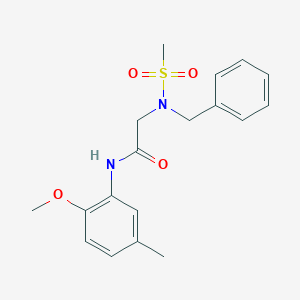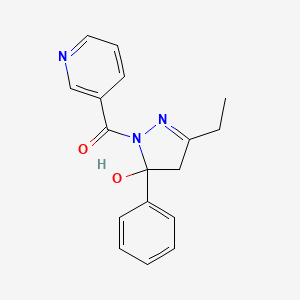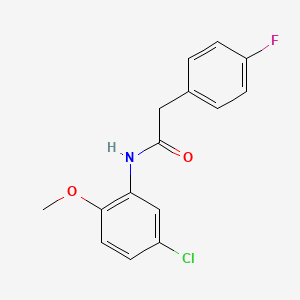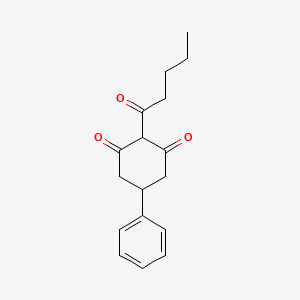![molecular formula C30H33NO3 B5107791 N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide, commonly known as DMHP, is a synthetic compound that belongs to the class of dissociative anesthetics. DMHP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. The compound was first synthesized in 1990 by a team of researchers led by Dr. John A. Lowe at the University of Utah.
作用機序
DMHP acts as a non-competitive antagonist of the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor, DMHP reduces the influx of calcium ions into the neuron, which can lead to a decrease in glutamate release and a reduction in excitotoxicity. DMHP also has some affinity for the sigma-1 receptor, which may contribute to its analgesic and anxiolytic effects.
Biochemical and physiological effects:
DMHP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and hallucinations. The compound has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant effects. DMHP has a long duration of action and can produce effects that last for several hours, depending on the dose and route of administration.
実験室実験の利点と制限
DMHP is a valuable tool for studying the role of the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor in various physiological and pathological conditions. The compound has high selectivity for the N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor and does not interact with other neurotransmitter receptors, which makes it a useful pharmacological tool for dissecting the complex mechanisms of glutamate neurotransmission. However, DMHP has some limitations for lab experiments, such as its high lipophilicity, which can affect its pharmacokinetic properties and lead to non-specific binding to cellular membranes.
将来の方向性
There are several future directions for research on DMHP and its potential therapeutic applications. One area of interest is the development of more potent and selective N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide receptor antagonists that can be used to treat various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the sigma-1 receptor in the mechanism of action of DMHP and its potential as a therapeutic target. Finally, further studies are needed to elucidate the long-term effects and safety profile of DMHP in humans.
合成法
The synthesis of DMHP involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by the addition of benzophenone and acryloyl chloride. The resulting product is purified by column chromatography to obtain DMHP in high yield and purity. The synthesis of DMHP is a complex process that requires expertise in organic chemistry and careful handling of hazardous reagents.
科学的研究の応用
DMHP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and chronic pain. The compound has been shown to have potent analgesic and antidepressant effects in animal models, and its mechanism of action is believed to involve the modulation of glutamate neurotransmission.
特性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-3,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO3/c1-33-27-17-16-25(20-28(27)34-2)30(18-10-5-11-19-30)22-31-29(32)21-26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-4,6-9,12-17,20-21H,5,10-11,18-19,22H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDBAPTIWOJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)


![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)


![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)